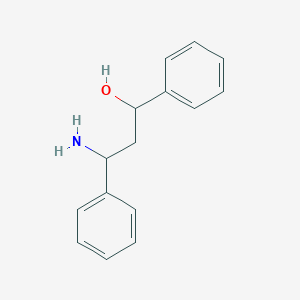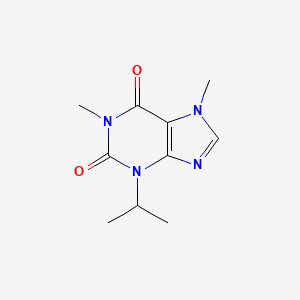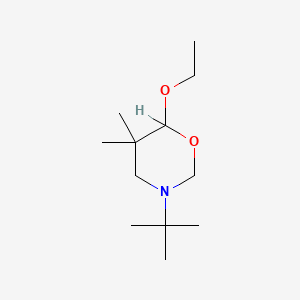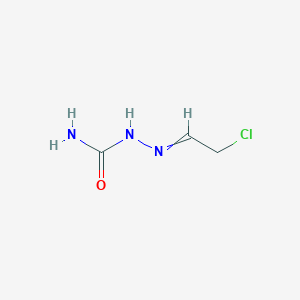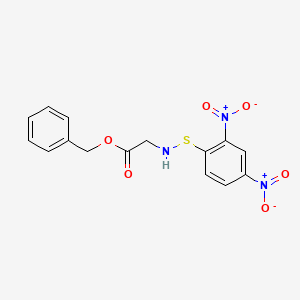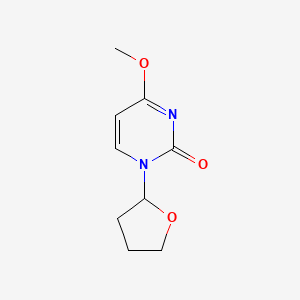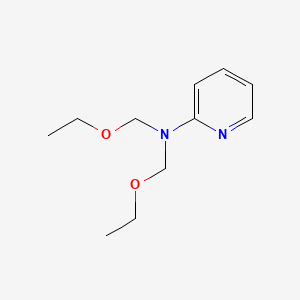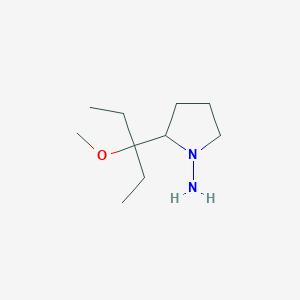![molecular formula C17H12FN3O2S B14003034 3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)
3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MLS000544460, also known as 3-Fluoro-N-((E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino)benzamide, is a cell-permeable furylidenebenzohydrazide compound. It acts as a reversible inhibitor of the Eya2 C-terminal Eya domain protein tyrosine phosphatase activity. This compound has shown significant potential in reducing Eya2 overexpression-induced migration enhancement in certain cell cultures .
Métodos De Preparación
The synthesis of MLS000544460 involves the reaction of 3-fluorobenzohydrazide with 5-(pyridin-2-ylthio)furan-2-carbaldehyde under specific conditions. The reaction typically occurs in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) and may require the use of a catalyst to facilitate the process. The product is then purified to achieve a high level of purity, often exceeding 97% as determined by high-performance liquid chromatography .
Análisis De Reacciones Químicas
MLS000544460 primarily undergoes reactions typical of furylidenebenzohydrazide compounds. These include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and pyridine moieties, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
MLS000544460 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of protein tyrosine phosphatases, particularly Eya2.
Biology: The compound is utilized in cell migration studies to understand the role of Eya2 in cellular processes.
Medicine: MLS000544460 has shown potential in cancer research, particularly in reducing cell migration and invasion in certain cancer cell lines.
Industry: The compound’s inhibitory properties make it a candidate for developing new therapeutic agents targeting protein tyrosine phosphatases
Mecanismo De Acción
MLS000544460 exerts its effects by binding to an allosteric pocket on the Eya2 C-terminal Eya domain, opposite to the active site. This binding inhibits the protein tyrosine phosphatase activity of Eya2 in a reversible and non-competitive manner. The inhibition is dependent on the concentration of magnesium ions in the medium, with higher concentrations leading to non-competitive inhibition and lower concentrations resulting in mixed-type inhibition .
Comparación Con Compuestos Similares
MLS000544460 is unique in its high selectivity and reversible inhibition of Eya2 protein tyrosine phosphatase. Similar compounds include:
NCGC00249987: An analog of MLS000544460 with higher solubility and similar potency.
Eab1 Inhibitor: Another inhibitor of Eya2 with different structural properties.
Eya3 Inhibitor: Targets Eya3 protein tyrosine phosphatase but is ineffective against Eya2
These compounds highlight the specificity and potential therapeutic applications of MLS000544460 in targeting Eya2-related pathways.
Propiedades
Fórmula molecular |
C17H12FN3O2S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
3-fluoro-N-[(Z)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H12FN3O2S/c18-13-5-3-4-12(10-13)17(22)21-20-11-14-7-8-16(23-14)24-15-6-1-2-9-19-15/h1-11H,(H,21,22)/b20-11- |
Clave InChI |
VDKNIVFIPSLUFD-JAIQZWGSSA-N |
SMILES isomérico |
C1=CC=NC(=C1)SC2=CC=C(O2)/C=N\NC(=O)C3=CC(=CC=C3)F |
SMILES canónico |
C1=CC=NC(=C1)SC2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


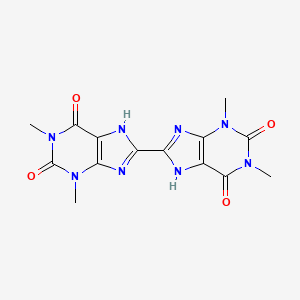

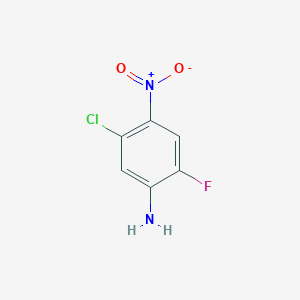
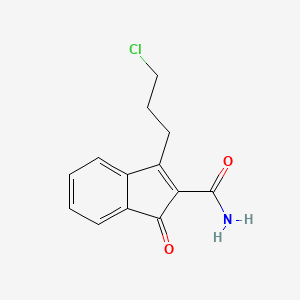
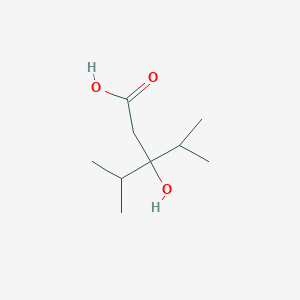
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
